molecular formula C25H23ClN2O2 B10931111 4-chloro-3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10931111
M. Wt: 418.9 g/mol
InChI Key: FGVGFEGCXMQBTQ-UHFFFAOYSA-N
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Description

3-[4-Chloro-3-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and specific reaction conditions to achieve high yields.

    Ether Formation: The final step involves the formation of the ether linkage, which can be achieved through nucleophilic substitution reactions using appropriate alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-3-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, Lewis acids, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-Chloro-3-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Interaction: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that result in various biological responses.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure due to the presence of the methoxy group.

    3-Chloro-4-fluorophenylboronic acid: Shares the chloro and phenyl groups.

    4-(Trifluoromethyl)phenylboronic acid: Contains a phenyl group with a different substituent.

Uniqueness

3-[4-Chloro-3-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its specific combination of functional groups and the pyrazole ring structure

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-17-8-4-5-9-20(17)16-28-25(19-11-7-13-22(15-19)30-3)23(26)24(27-28)18-10-6-12-21(14-18)29-2/h4-15H,16H2,1-3H3

InChI Key

FGVGFEGCXMQBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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